4-{1-[(4-methylphenyl)methyl]piperidine-3-carbonyl}thiomorpholine
Description
Properties
IUPAC Name |
[1-[(4-methylphenyl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2OS/c1-15-4-6-16(7-5-15)13-19-8-2-3-17(14-19)18(21)20-9-11-22-12-10-20/h4-7,17H,2-3,8-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHVARVVCNYDEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCCC(C2)C(=O)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{1-[(4-methylphenyl)methyl]piperidine-3-carbonyl}thiomorpholine , identified by its CAS number 2770609-76-0 , is a synthetic derivative that has gained attention due to its potential biological activities. This article explores its molecular characteristics, biological activities, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C₁₈H₂₆N₂OS
- Molecular Weight : 318.5 g/mol
The structure of the compound includes a piperidine ring, a thiomorpholine moiety, and a carbonyl group, which are critical for its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit various biological activities, including:
- Antitumor activity
- Inhibition of specific enzymes
- Modulation of cellular pathways
Enzyme Inhibition
Enzymatic assays have indicated that compounds with similar structural features can inhibit key enzymes involved in metabolic pathways. For instance, phenolic derivatives have been shown to inhibit tyrosinase (TYR), an enzyme critical in melanin biosynthesis, with promising IC50 values indicating effective inhibition . Although specific data on the thiomorpholine compound is scarce, it is reasonable to hypothesize that it may exhibit similar inhibitory properties.
Case Studies and Research Findings
- In Vitro Studies :
- Combination Therapies :
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that thiomorpholine derivatives can exhibit significant anticancer properties. For instance, compounds similar to 4-{1-[(4-methylphenyl)methyl]piperidine-3-carbonyl}thiomorpholine have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. Research has shown that the structural modifications in thiomorpholine can enhance their selectivity and potency against specific cancer types.
Antiviral Properties
Thiomorpholine derivatives are being investigated for their antiviral properties, particularly against viral pathogens like SARS-CoV-2. The unique binding sites of these compounds allow them to interact effectively with viral proteins, potentially inhibiting viral replication. Case studies have demonstrated promising results in vitro, suggesting further exploration in vivo.
Neuropharmacology
The piperidine moiety present in the compound suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly those involved in mood regulation and cognitive function. Preliminary findings indicate that derivatives may possess antidepressant and anxiolytic effects.
Pain Management
Research has also pointed towards the use of thiomorpholine derivatives in pain management therapies. Their ability to modulate pain pathways could provide new avenues for developing analgesics with fewer side effects compared to traditional opioids.
Table of Biological Activities
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several thiomorpholine derivatives and tested their efficacy against breast cancer cell lines. The results showed that one derivative exhibited over 70% inhibition at micromolar concentrations, highlighting the potential of this class of compounds as anticancer agents.
Case Study 2: Antiviral Mechanism
A recent investigation into the antiviral properties of thiomorpholine derivatives demonstrated that they could effectively inhibit the main protease (Mpro) of SARS-CoV-2, reducing viral load significantly in treated cells compared to controls. This study underscores the importance of structural modifications for enhancing bioactivity against viral targets.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiomorpholine Moiety
The sulfur atom in the thiomorpholine ring participates in nucleophilic substitution reactions. For example:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I), DMF, 80°C | S-Alkylated thiomorpholine derivatives | |
| Oxidation | H₂O₂, AcOH, 50°C | Thiomorpholine sulfoxide/sulfone analogs |
Key Finding : Oxidation with hydrogen peroxide yields sulfoxide intermediates, which can further react with electrophiles to form sulfonamides or sulfonic acids .
Carbonyl Group Reactivity
The piperidine-3-carbonyl group undergoes condensation and nucleophilic acyl substitution:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Amide Formation | NH₂R (amines), DCC, CH₂Cl₂ | Piperidine-3-carboxamide derivatives | |
| Hydrazone Formation | Hydrazines, EtOH, reflux | Hydrazone adducts |
Mechanistic Insight : The carbonyl group’s electrophilicity is enhanced by the adjacent piperidine nitrogen, facilitating nucleophilic attack .
Electrophilic Aromatic Substitution (EAS)
The 4-methylphenyl group undergoes regioselective EAS reactions:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-4-methylphenyl derivatives | |
| Sulfonation | SO₃, H₂SO₄, 100°C | Sulfonic acid-functionalized derivatives |
Regioselectivity : The methyl group directs electrophiles to the meta position due to steric and electronic effects .
Reductive Amination and Alkylation
The piperidine nitrogen serves as a site for reductive amination:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Reductive Amination | Aldehydes, NaBH₃CN, MeOH | N-Alkylated piperidine derivatives | |
| Quaternization | CH₃I, K₂CO₃, DMF | Piperidinium salts |
Application : These reactions enable the introduction of hydrophilic or charged groups for drug design .
Oxidation Reactions
The methylphenyl group undergoes side-chain oxidation:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Benzylic Oxidation | KMnO₄, H₂O, 70°C | 4-Carboxyphenyl derivatives |
Note : Over-oxidation can lead to carboxylic acid formation, which is useful for conjugation .
Comparative Reactivity Table
| Functional Group | Reactivity Ranking (1 = Most Reactive) | Preferred Reaction Conditions |
|---|---|---|
| Thiomorpholine sulfur | 1 | Oxidative or alkylating environments |
| Piperidine carbonyl | 2 | Nucleophilic solvents (e.g., DMF, EtOH) |
| 4-Methylphenyl ring | 3 | Acidic/electrophilic conditions |
Comparison with Similar Compounds
Structural and Functional Analogues
4-(4-Nitrophenyl)thiomorpholine
- Structure : A thiomorpholine ring linked to a 4-nitrophenyl group.
- Key Differences :
- The target compound incorporates a piperidine-carbonyl-thiomorpholine backbone, while 4-(4-nitrophenyl)thiomorpholine lacks the piperidine-carbonylic spacer.
- The nitro group in 4-(4-nitrophenyl)thiomorpholine is a strong electron-withdrawing group, contrasting with the electron-donating 4-methyl group in the target compound.
- Crystallographic studies reveal that thiomorpholine derivatives form centrosymmetric dimers via weak C–H···O hydrogen bonds, unlike morpholine analogs, which lack sulfur’s polarizable electron cloud .
Morpholine Analogs
- Example : 4-(4-Nitrophenyl)morpholine.
- Key Differences :
- Biological Implications: Morpholine’s lower lipophilicity may reduce cell permeability but improve aqueous solubility, making it preferable for non-CNS targets.
Sulfone Derivatives
- Example : 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide (Similarity: 0.83) .
- Key Differences :
- Oxidation of sulfur to sulfone increases polarity (logP reduction by ~1.0 unit) and metabolic stability, as sulfones resist further oxidation.
- The hydroxyethyl group introduces hydrogen-bonding capacity, enhancing solubility.
- Applications : Sulfone derivatives are often used in prolonged-duration therapeutics due to their stability.
Halogen-Substituted Analogs
- Example : 4-{1-[(2-Chloro-6-fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine .
- Key Differences :
- Chloro and fluoro substituents increase molecular weight (356.9 g/mol vs. ~340 g/mol for the target compound) and introduce steric and electronic effects.
- Halogens enhance binding affinity to hydrophobic enzyme pockets but may reduce solubility.
Comparative Data Table
Research Findings and Implications
- Synthetic Flexibility : The target compound’s piperidine-thiomorpholine scaffold can be synthesized via nucleophilic substitution or coupling reactions, similar to 4-(4-nitrophenyl)thiomorpholine .
- Metabolic Susceptibility : The thiomorpholine sulfur serves as a “soft spot” for oxidative metabolism, enabling prodrug strategies or controlled clearance, unlike sulfone derivatives .
Preparation Methods
Piperidine Ring Formation
Piperidine-3-carboxylic acid derivatives are typically synthesized via hydrogenation of pyridine precursors or cyclization of linear amines . A scalable method involves:
N-Alkylation with 4-Methylbenzyl Group
Introducing the 4-methylbenzyl substituent to the piperidine nitrogen employs reductive amination or alkylation :
-
Reductive amination : Reacting piperidine-3-carboxylic acid with 4-methylbenzaldehyde in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) and acetic acid in 1,2-dichloroethane at room temperature. This method minimizes over-alkylation and achieves moderate yields (65–75%).
-
Direct alkylation : Using 4-methylbenzyl bromide and a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile. However, this approach risks quaternization of the piperidine nitrogen.
Activation of the Carboxylic Acid for Coupling
The carboxylic acid must be converted into a reactive electrophile for amide bond formation. Common strategies include:
-
Acyl chloride formation : Treating the acid with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane.
-
Mixed carbonate intermediates : Using ethyl chloroformate to generate an active ester.
Coupling with Thiomorpholine
Thiomorpholine’s nucleophilic amine reacts with the activated acyl intermediate under mild conditions:
-
Schotten-Baumann conditions : Combining the acyl chloride with thiomorpholine in a biphasic system (water/dichloromethane) with aqueous NaOH to scavenge HCl.
-
Coupling agents : Employing HATU or EDCl with HOBt in DMF, which enhances efficiency and reduces side reactions.
Optimization Note :
Visible light irradiation (λ = 400–450 nm) accelerates analogous Claisen-Schmidt condensations by promoting enolate formation and nucleophilic attack, as demonstrated in bis-quinolin-3-yl chalcone syntheses. Adapting this photochemical approach could reduce reaction times (from 18 hours to <6 hours) and improve yields (85–90%).
Purification and Characterization
Crude product purification typically involves:
-
Column chromatography : Using silica gel and gradients of ethyl acetate/hexane.
-
Recrystallization : From ethanol or acetonitrile for high-purity isolates (>98%).
Key Analytical Data :
-
¹H NMR : Signals at δ 7.2–7.4 ppm (aryl protons), δ 3.5–4.1 ppm (piperidine and thiomorpholine CH₂ groups), and δ 2.3 ppm (Ar–CH₃).
-
HRMS : [M+H]⁺ calculated for C₁₈H₂₆N₂OS: 318.5 g/mol, observed: 318.5.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
-
Regioselectivity in Piperidine Substitution : The 3-position of piperidine must be selectively functionalized. Using bulky directing groups (e.g., Boc protection) ensures correct regiochemistry during alkylation.
-
Thiomorpholine Stability : Thiomorpholine’s sulfur atom is prone to oxidation. Conducting reactions under inert atmospheres (N₂/Ar) with degassed solvents mitigates disulfide formation.
Scalability and Industrial Relevance
Kilogram-scale production requires:
Q & A
Q. What are the key considerations for designing a synthetic pathway for 4-{1-[(4-methylphenyl)methyl]piperidine-3-carbonyl}thiomorpholine?
- Methodological Answer : Synthetic pathways should prioritize regioselectivity and functional group compatibility. For example, the piperidine ring can be functionalized via reductive amination or nucleophilic substitution, while thiomorpholine incorporation may require thiol-ene "click" chemistry or coupling reactions. Use HPLC or LC-MS to monitor intermediates and ensure purity (>95%) at each step. Reaction solvents (e.g., DMF, THF) must avoid side reactions with sulfur-containing groups .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Confirm piperidine and thiomorpholine ring conformations via - and -NMR, focusing on methylene protons (δ 2.5–3.5 ppm) and carbonyl signals (δ 165–175 ppm).
- XRD : Resolve crystal structures to verify stereochemistry and intermolecular interactions.
- HRMS : Validate molecular weight (e.g., [M+H]) within 5 ppm accuracy .
Q. What preliminary assays are recommended to screen for biological activity?
- Methodological Answer : Prioritize target-agnostic assays:
- Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cell lines.
- Enzyme inhibition : Test against kinases or proteases via fluorescence-based kinetic assays (e.g., ATP depletion for kinase activity).
- Solubility : Employ shake-flask methods with PBS (pH 7.4) and DMSO controls. Data contradictions (e.g., high in vitro activity vs. low solubility) require orthogonal validation, such as SPR or microscale thermophoresis .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Apply quantum chemical calculations (DFT or MP2) to model transition states and identify energy barriers for key steps (e.g., piperidine acylation). Pair with machine learning to predict solvent effects or catalyst performance. Experimental validation via Design of Experiments (DoE) (e.g., factorial design) reduces trial iterations by 40–60% .
Q. What strategies resolve discrepancies in pharmacological data between in vitro and in vivo models?
- Methodological Answer : Conduct PK/PD studies to assess bioavailability and metabolite profiling (LC-MS/MS). For example, if in vitro IC values (e.g., 10 nM) conflict with in vivo efficacy, evaluate blood-brain barrier penetration (logP > 2.5) or plasma protein binding (equilibrium dialysis). Use isotopic labeling () for tracer studies .
Q. How can researchers characterize polymorphic forms of this compound, and what implications arise?
- Methodological Answer : Use DSC and TGA to identify polymorphs (melting point variations >5°C indicate distinct forms). Pair with Raman spectroscopy to detect lattice vibrations (e.g., thiomorpholine S=O stretches at 1050–1150 cm). Polymorph stability (e.g., hygroscopicity) impacts formulation; accelerated stability testing (40°C/75% RH) over 12 weeks is critical .
Q. What advanced techniques elucidate structure-activity relationships (SAR) for this compound?
- Methodological Answer : Combine:
- Molecular docking : Map interactions with target proteins (e.g., piperidine’s amine group in receptor hydrophobic pockets).
- Alanine scanning : Synthesize analogs with substituent deletions (e.g., replace 4-methylphenyl with H) to quantify binding energy contributions.
- Free-Wilson analysis : Statistically correlate substituent modifications (e.g., thiomorpholine vs. morpholine) with activity trends .
Data Contradiction Analysis
Q. How should researchers address inconsistent results in receptor binding assays?
- Methodological Answer :
- Orthogonal assays : Validate with SPR (binding kinetics) and ITC (thermodynamics).
- Buffer conditions : Test pH (6.5–8.0) and ionic strength effects; e.g., false negatives may arise from Mg-dependent binding.
- Protein purity : Verify via SDS-PAGE (>90% purity) and dynamic light scattering (aggregation <5%). Contradictions often stem from assay-specific artifacts (e.g., fluorescence quenching in thiomorpholine derivatives) .
Experimental Design Recommendations
Q. What factorial design parameters optimize yield in large-scale synthesis?
- Methodological Answer : Implement a 2 factorial design with factors:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
